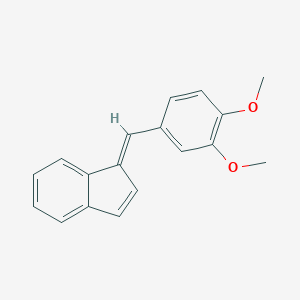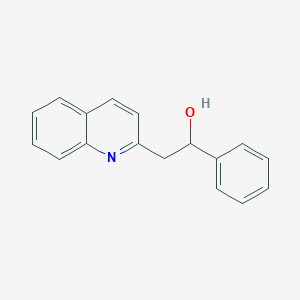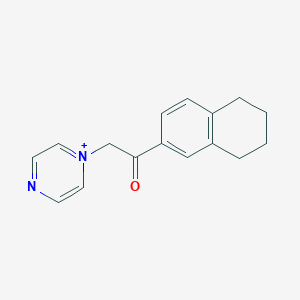
5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid, also known as CMIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicine and biotechnology. CMIC is a derivative of indole, a naturally occurring compound found in plants and animals, and has been synthesized through various methods. In
Wirkmechanismus
The mechanism of action of 5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. 5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid has also been shown to induce the expression of certain genes involved in apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid has been shown to have a number of biochemical and physiological effects. Studies have shown that 5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid can inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, leading to the induction of apoptosis. 5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid in lab experiments is its potential as a cancer therapy. 5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid has been shown to inhibit the growth of cancer cells, making it a promising candidate for further research. However, there are also limitations to using 5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid in lab experiments. One limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in cancer therapy. Another limitation is the potential for toxicity, which needs to be carefully studied before 5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid can be used in clinical trials.
Zukünftige Richtungen
There are many future directions for research on 5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid. One direction is to further study its mechanism of action, which will help to optimize its use in cancer therapy. Another direction is to study its potential as a treatment for other diseases, such as inflammatory and oxidative stress-related diseases. Additionally, research can be done to optimize the synthesis method of 5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid and to study its potential as a drug delivery system. Overall, 5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid has great potential for future research and development in the field of medicine and biotechnology.
Synthesemethoden
5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid can be synthesized through various methods, including the Fischer indole synthesis and the Pictet-Spengler reaction. The Fischer indole synthesis involves the reaction of a ketone or aldehyde with an amine in the presence of an acid catalyst. The Pictet-Spengler reaction, on the other hand, involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst and a cyclization agent.
Wissenschaftliche Forschungsanwendungen
5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid has been studied extensively for its potential applications in medicine and biotechnology. One of the most promising applications of 5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid is in cancer therapy. Studies have shown that 5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Eigenschaften
Produktname |
5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid |
|---|---|
Molekularformel |
C18H14ClNO5 |
Molekulargewicht |
359.8 g/mol |
IUPAC-Name |
5-(carboxymethoxy)-1-(3-chlorophenyl)-2-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C18H14ClNO5/c1-10-17(18(23)24)14-8-13(25-9-16(21)22)5-6-15(14)20(10)12-4-2-3-11(19)7-12/h2-8H,9H2,1H3,(H,21,22)(H,23,24) |
InChI-Schlüssel |
BMJFEEJWMOZDLY-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1C3=CC(=CC=C3)Cl)C=CC(=C2)OCC(=O)O)C(=O)O |
Kanonische SMILES |
CC1=C(C2=C(N1C3=CC(=CC=C3)Cl)C=CC(=C2)OCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B271361.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-methylquinolinium](/img/structure/B271367.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium](/img/structure/B271368.png)

![2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271373.png)
![3-Cyano-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271375.png)


![3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]quinolinium](/img/structure/B271384.png)

![3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B271386.png)
![1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B271387.png)